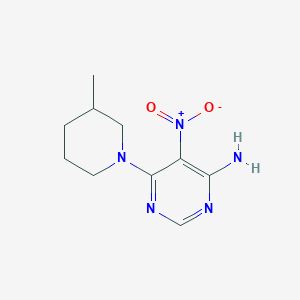

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Attached to this pyrimidine ring is a nitro group (-NO2), an amine group (-NH2), and a 3-methylpiperidine group .

Synthesis Analysis

The synthesis of compounds similar to “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” often involves the use of piperidine derivatives, which are important synthetic fragments for drug design . Protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds .Molecular Structure Analysis

The molecular structure of “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” is likely to be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the nitro, amine, and 3-methylpiperidine groups add complexity to the molecule .Chemical Reactions Analysis

The chemical reactions involving “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” could be diverse, given the presence of several reactive functional groups. Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” would depend on its precise molecular structure. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

Synthesis and Chemical Properties

Improved Syntheses in Pyrimidine Series : A study by Brown (2007) discusses an improved synthesis method for related pyrimidine compounds, highlighting advancements in pyrimidine chemistry which may have implications for the synthesis of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine (Brown, 2007).

Precursor for Functionalized Nitroenamines : Nishiwaki et al. (2000) explored the use of a similar compound as a precursor for nitroenamines, demonstrating its utility in synthesizing complex organic molecules (Nishiwaki et al., 2000).

Biological Activity and Potential Applications

Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating potential pharmacological applications of similar compounds (Altenbach et al., 2008).

Antitumor Activities : Chu De-qing (2011) reported on the synthesis and antitumor activities of derivatives of similar compounds, suggesting potential use in cancer research (Chu De-qing, 2011).

Inhibition of Nitrosation : A study by González-Mancebo et al. (1997) on related piperidine compounds showed potential for inhibiting nitrosation, a chemical process with implications in drug synthesis and environmental chemistry (González-Mancebo et al., 1997).

Advanced Chemical Transformations

Ring Transformation Studies : Research by Nishiwaki et al. (2003) on 3-Methyl-5-nitropyrimidin-4(3H)-one, a related compound, demonstrated its utility in producing various functionalized chemicals through ring transformations (Nishiwaki et al., 2003).

Synthesis of Novel Heterocyclic Systems : Banihashemi et al. (2020) synthesized derivatives of related pyrimidines, contributing to the development of new heterocyclic systems with potential applications in various fields of chemistry (Banihashemi et al., 2020).

Future Directions

properties

IUPAC Name |

6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-7-3-2-4-14(5-7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGIVLIHJCQPJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)

![2,4-dichloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2468222.png)

![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine](/img/structure/B2468224.png)

![1-methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2468228.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)

![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)